molecular formula C8H10FNO3S B2750027 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene CAS No. 2411309-21-0

1-Amino-2-ethyl-4-fluorosulfonyloxybenzene

Cat. No. B2750027
CAS RN: 2411309-21-0
M. Wt: 219.23
InChI Key: UXOKWKSVSJPSRC-UHFFFAOYSA-N
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Description

“1-Amino-2-ethyl-4-fluorosulfonyloxybenzene” is likely a fluorinated aromatic compound. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and material sciences due to their unique properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve electrophilic aromatic substitution, a common method for introducing substituents to aromatic rings .

Scientific Research Applications

Chemical Modification of Membranes

Research by Knauf and Rothstein (1971) explored the effects of various amino-reactive reagents, including 1-fluoro-2,4-dinitrobenzene, on ion permeability in human red blood cells. They found that these reagents, including those similar to 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene, can significantly alter ion flows across cell membranes, impacting both anion and cation permeability (Knauf & Rothstein, 1971).

Serum Amino Acids Determination

Rapp (1963) studied the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids for serum amino acids assay. This research underscores the potential application of similar compounds in clinical chemistry for biomarker detection and analysis (Rapp, 1963).

Dyeing Properties in Textiles

Koh, Greaves, and Kim (2004) investigated the alkali-hydrolysis kinetics of 4-amino-4′-fluorosulfonylazobenzene disperse dyes, highlighting their excellent dyeing fastness properties on poly(ethylene terephthalate). This suggests the use of 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene in textile industry for enhancing fabric coloration and durability (Koh, Greaves, & Kim, 2004).

Genetically Encoded Covalent Bonding in Proteins

Liu et al. (2021) described the genetic encoding of fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry. This innovative application in protein engineering and biotherapeutic research can lead to advancements in drug development and molecular biology (Liu et al., 2021).

Environmental Applications

Research on the autoxidation reactions of different aromatic o-Aminohydroxynaphthalenes, which are structurally related to 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene, was conducted by Kudlich et al. (1999). These compounds are significant in understanding the environmental fate and breakdown of azo dyes under aerobic conditions, thus aiding in environmental conservation efforts (Kudlich et al., 1999).

Synthesis and Polymerization in Material Science

A study by Hart and Timmerman (1960) on the synthesis and polymerization of fluorosulfonylaryl monomers, including compounds related to 1-Amino-2-ethyl-4-fluorosulfonyloxybenzene, highlights its potential in creating diverse polymers and copolymers with various industrial applications (Hart & Timmerman, 1960).

Safety and Hazards

Without specific information, it’s hard to say, but handling guidelines for similar compounds involve avoiding inhalation or skin contact, and using appropriate personal protective equipment .

Future Directions

Fluorinated compounds are of high interest in various fields, and new methods for their synthesis and application are a hot topic of research . This compound, with its combination of functional groups, could potentially be of interest in these areas.

properties

IUPAC Name

1-amino-2-ethyl-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S/c1-2-6-5-7(3-4-8(6)10)13-14(9,11)12/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOKWKSVSJPSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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